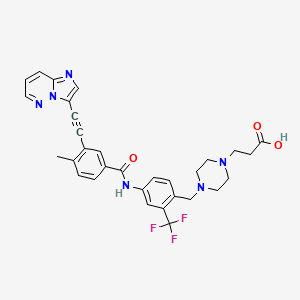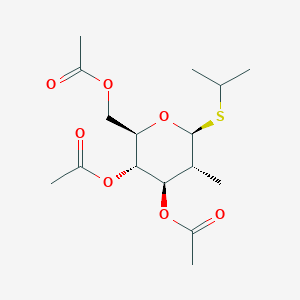![molecular formula C38H62FeO2P2 B12433620 1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron is a complex organometallic compound
Preparation Methods
The synthesis of 1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron involves multiple steps. The synthetic route typically starts with the preparation of the phosphanyl and cyclopentyl precursors, followed by their coordination with iron. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The phosphanyl and cyclopentyl groups can undergo substitution reactions with other reagents, leading to the formation of new compounds. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialized materials and chemicals, leveraging its catalytic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The iron center plays a crucial role in facilitating various chemical reactions by acting as a catalyst. The phosphanyl and cyclopentyl groups provide stability and specificity to the compound, allowing it to interact with particular pathways and molecules. The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Compared to other similar organometallic compounds, 1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron stands out due to its unique combination of phosphanyl and cyclopentyl groups coordinated with iron. Similar compounds include:
Trifluorotoluene: An organic compound used as a solvent and intermediate in chemical synthesis.
Sulfur compounds: Various sulfur-containing compounds with different oxidation states and applications. The uniqueness of this compound lies in its specific structure and the resulting properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C38H62FeO2P2 |
|---|---|
Molecular Weight |
668.7 g/mol |
IUPAC Name |
1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C33H52O2P2.C5H10.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h17-20,25,28-29H,14-16H2,1-13H3;1-5H2; |
InChI Key |
PBNHVSOAKBMZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


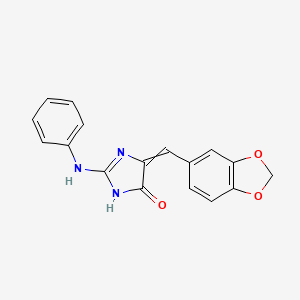

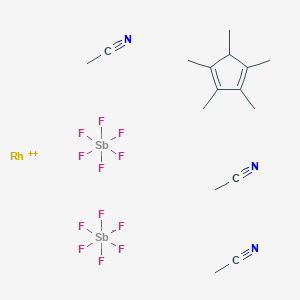
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)
![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
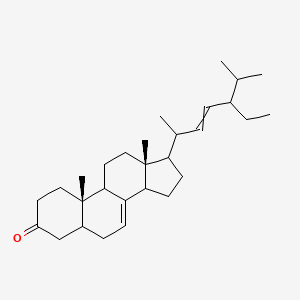
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
